molecular formula C18H15NO4 B2983436 Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate CAS No. 867042-83-9

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate

Cat. No.: B2983436
CAS No.: 867042-83-9
M. Wt: 309.321
InChI Key: VGDOYNRUIQRLSP-UHFFFAOYSA-N
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Description

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is an indole-derived compound featuring a 5-methyl-substituted indole core with two ketone groups at positions 2 and 3 (2,3-dioxoindole). The benzyl ester moiety distinguishes it from simpler alkyl esters (e.g., methyl or ethyl esters), influencing its physicochemical properties, such as solubility and lipophilicity. Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name

benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-12-7-8-15-14(9-12)17(21)18(22)19(15)10-16(20)23-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOYNRUIQRLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated indole derivatives.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

  • Empirical Formula: C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • Key Features : Shares the same indole core and 2,3-dioxo groups but substitutes the benzyl ester with a methyl ester.
  • Impact of Ester Group : The methyl ester reduces steric bulk and lipophilicity compared to the benzyl analog, likely altering solubility and bioavailability. Computational studies using density-functional theory (DFT) could quantify electronic differences, as exact exchange terms improve thermochemical accuracy for such comparisons .

Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate

  • Empirical Formula: C₁₂H₁₀ClNO₃
  • Molecular Weight : 251.67 g/mol
  • Key Features : Replaces the 5-methyl group with a 5-chloro substituent and retains only one ketone (2-oxo).
  • The absence of the 3-ketone reduces hydrogen-bonding capacity, which may lower stability in crystal lattices, as observed in crystallographic studies using SHELX .

2-Methyl-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbohydrazide (Compound 15)

  • Empirical Formula : C₁₆H₁₃N₃O₃
  • Molecular Weight : 295.29 g/mol
  • Key Features : Combines a coumarin (2-oxochromene) and pyridine moiety with a carbohydrazide group.
  • Structural Divergence : While lacking the indole core, this compound shares functional groups (ketone, ester-like linkages) that influence reactivity. The coumarin-pyridine hybrid structure may exhibit fluorescence properties absent in indole derivatives, highlighting the role of aromatic systems in photophysical applications .

Data Table: Comparative Analysis

Compound Name Empirical Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate C₁₈H₁₅NO₄ 309.32 5-methyl, benzyl ester 2,3-diketone, ester High lipophilicity
Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate C₁₂H₁₁NO₄ 233.22 5-methyl, methyl ester 2,3-diketone, ester Enhanced solubility
Methyl 2-(5-chloro-1-methyl-2-oxoindol-3-ylidene)acetate C₁₂H₁₀ClNO₃ 251.67 5-chloro, methyl ester 2-ketone, ester Electrophilic reactivity
2-Methyl-6-(2-oxochromen-3-yl)pyridine-3-carbohydrazide C₁₆H₁₃N₃O₃ 295.29 Coumarin-pyridine hybrid Ketone, carbohydrazide Fluorescence potential

Research Findings and Implications

  • Synthetic Pathways : The benzyl ester is likely synthesized via esterification of the corresponding carboxylic acid intermediate, analogous to methods described for methyl esters in . Benzyl protection may require milder conditions to avoid side reactions at the diketone .
  • Crystallographic Insights : Tools like SHELX and WinGX are critical for resolving steric effects of the benzyl group on crystal packing. For example, bulkier esters may lead to looser packing, reducing melting points compared to methyl analogs .
  • Thermochemical Stability: DFT studies (e.g., B3LYP functional) could predict that the 2,3-diketone in the target compound stabilizes the molecule through resonance, whereas mono-ketone analogs (e.g., ) are more prone to tautomerism .

Biological Activity

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often involves the condensation of N-phenylacetyl glycine with ethyl oxalate.
  • Cyclization : Following condensation, cyclization occurs to form the indole structure.
  • Deacylation : The final step involves deacylation to yield the desired compound.

Alternative synthetic routes have also been explored, utilizing different starting materials and reaction conditions to optimize yield and purity .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of this compound. A study evaluating a series of derivatives found that certain compounds exhibited protective effects against pentylenetetrazole (PTZ)-induced seizures in animal models. Specifically, some derivatives demonstrated significant anticonvulsant activity, suggesting that this compound could be a candidate for epilepsy treatment .

Antibacterial Activity

In addition to its anticonvulsant properties, this compound has been investigated for its antibacterial effects. Preliminary studies indicated that it possesses activity against various bacterial strains, although detailed mechanisms and efficacy profiles remain to be fully elucidated .

Comparative Biological Activities

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
This compoundIndole derivative with benzyl groupAnticonvulsant, antibacterial
5-MethylisatinIndole derivativeAntibacterial, anticancer
2-AcetylindoleIndole with acetyl groupAntimicrobial
BenzylideneacetoneAromatic ketoneAntioxidant

This compound stands out due to its specific combination of functional groups that may enhance solubility and bioavailability compared to other indole derivatives .

The mechanisms underlying the biological activities of this compound are still under investigation. Studies suggest that its structural components may interact with various biological targets through:

  • Receptor Binding : Interaction with neurotransmitter receptors potentially contributes to its anticonvulsant effects.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Further research is needed to clarify these mechanisms and establish a comprehensive understanding of its pharmacological properties .

Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds within the indole framework. For instance:

  • A study involving a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives reported significant anticonvulsant and antidepressant-like activities in animal models. Among these derivatives, one compound showed particularly promising results comparable to established antidepressants like fluoxetine .

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